molecular formula C14H20N2O3 B15236585 Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No.: B15236585
M. Wt: 264.32 g/mol
InChI Key: GYZRVVYVMNOREO-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a pyrrolopyridine derivative characterized by a bicyclic framework with a hydroxyl group at position 2 and dimethyl substituents at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural similarity to bioactive molecules. The hydroxy and dimethyl groups in the target compound likely enhance steric bulk and influence hydrogen-bonding interactions, which can modulate solubility, stability, and receptor binding properties.

Synthetic routes for such derivatives often involve tert-butyloxycarbonyl (Boc) protection of the pyrrolopyridine nitrogen, followed by functionalization at specific positions. For example, tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1111637-66-1) is synthesized via bromination and methylation steps, yielding a molecular weight of 313.19 g/mol .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-13(2,3)19-12(18)16-9-7-6-8-15-10(9)14(4,5)11(16)17/h6-8,11,17H,1-5H3

InChI Key

GYZRVVYVMNOREO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C2=C1N=CC=C2)C(=O)OC(C)(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrrolopyridine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate (Target) 2-OH, 3,3-dimethyl Not explicitly listed ~254–313 (estimated) Potential sigma ligand (based on structural similarity to derivatives with receptor activity)
Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 494767-22-5) 4-Cl C₁₂H₁₅ClN₂O₂ 254.71 Protein degrader building block; acute oral toxicity (H302)
Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1111637-66-1) 5-Br, 3-methyl C₁₃H₁₇BrN₂O₂ 313.19 Intermediate in antiviral/antimicrobial agent synthesis
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 942070-47-5) 3-boronic ester C₁₈H₂₅BN₂O₄ 344.21 Suzuki-Miyaura cross-coupling precursor for drug discovery
Tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1254360-67-2) Unsubstituted C₁₂H₁₆N₂O₂ 220.27 High-yield synthetic routes (>97% purity); foundational scaffold for further derivatization

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The hydroxy group in the target compound may confer polarity, enhancing solubility compared to halogenated analogs (e.g., 4-Cl derivative) . However, it could also increase susceptibility to oxidation, necessitating protective strategies during synthesis .

Pharmacological Relevance: Derivatives like the 4-chloro analog (CAS 494767-22-5) are used in proteolysis-targeting chimeras (PROTACs), highlighting the scaffold’s versatility in drug design .

Synthetic Challenges :

  • Brominated analogs (e.g., CAS 1111637-66-1) require precise halogenation conditions to avoid ring-opening side reactions .
  • Boronic ester derivatives (e.g., CAS 942070-47-5) are sensitive to moisture, necessitating anhydrous handling .

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